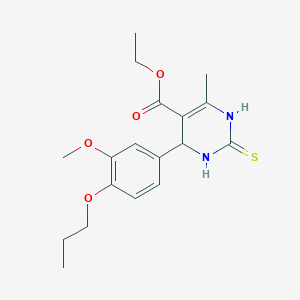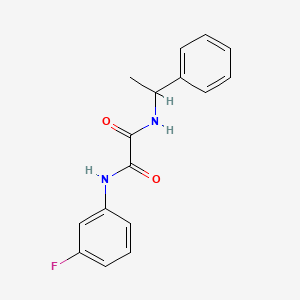
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DMQX, is a synthetic compound that has been used extensively in scientific research. DMQX is a potent competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype.
作用機序
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate, the natural ligand, from binding. This results in the inhibition of the receptor activity and the downstream signaling pathways. The blockade of AMPA receptors by this compound has been shown to affect various physiological and behavioral functions, including synaptic plasticity, learning and memory, pain perception, and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the brain and other tissues. In the brain, this compound blocks the AMPA receptor activity and inhibits the release of neurotransmitters such as dopamine, acetylcholine, and serotonin. This results in the modulation of synaptic plasticity, learning and memory, and drug addiction. This compound has also been shown to affect pain perception by blocking the AMPA receptors in the spinal cord and reducing the transmission of pain signals.
実験室実験の利点と制限
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for specific and controlled manipulation of the receptor activity. This compound is also stable and soluble in water, which makes it easy to handle and administer. However, there are some limitations to the use of this compound. It has a relatively short half-life, which requires frequent administration to maintain the blockade of the AMPA receptors. This compound is also not suitable for long-term studies due to its potential toxicity and side effects.
将来の方向性
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been extensively used in scientific research, and there are several future directions for its use. One potential direction is the development of more potent and selective AMPA receptor antagonists based on the structure of this compound. These compounds could be used to study the function of AMPA receptors in more detail and to develop new treatments for neurological disorders such as epilepsy and Alzheimer's disease. Another future direction is the use of this compound in combination with other drugs to study the interactions between different neurotransmitter systems and their effects on behavior and physiology. Finally, this compound could be used in the development of new pain medications that target the AMPA receptors in the spinal cord and reduce the transmission of pain signals.
科学的研究の応用
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research as a tool to study the function of AMPA receptors in the brain. AMPA receptors are involved in the fast excitatory neurotransmission in the central nervous system and play a critical role in synaptic plasticity, learning, and memory. This compound is used to block the AMPA receptor activity and study the physiological and behavioral effects of this blockade.
特性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11-8-15-14(10-18(21)20-16(15)9-12(11)2)13-6-5-7-17(22-3)19(13)23-4/h5-9,14H,10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMHMSOYWFJMBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983842.png)

![1-(4-chlorophenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B3983852.png)
acetate](/img/structure/B3983857.png)
![3-(4-chlorophenyl)-1-[4-(dimethylamino)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983863.png)
![2-({[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine](/img/structure/B3983868.png)
![3-(4-bromophenyl)-1-[(2-methylphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983872.png)
![(4-fluorophenyl)[1-hydroxy-2,5-dimethyl-3-oxido-4-(2-thienyl)-2,5-dihydro-1H-imidazol-2-yl]methanone](/img/structure/B3983877.png)
![2-{2-[2-(hydroxymethyl)phenyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B3983884.png)
![methyl 2-hydroxy-5-{[4-(2-methylphenyl)-1-piperazinyl]methyl}benzoate dihydrochloride](/img/structure/B3983894.png)
![ethyl 4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B3983907.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3983922.png)
